Spectroscopic Characterization of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride: A Predictive and Methodological Guide
Spectroscopic Characterization of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride: A Predictive and Methodological Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectral characteristics of 1-Oxa-7-azaspiro[4.5]decane hydrochloride, a spirocyclic heteroalkane of interest in medicinal chemistry and drug development. Due to the current absence of publicly available experimental spectra for this specific compound, this document leverages fundamental principles of spectroscopy and data from analogous structures to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it offers robust, field-proven protocols for the experimental acquisition of these spectra, serving as a comprehensive resource for researchers engaged in the synthesis and characterization of novel spirocyclic compounds.
Introduction: The Structural Significance of 1-Oxa-7-azaspiro[4.5]decane Hydrochloride
Spirocyclic systems, characterized by two rings connected through a single shared carbon atom, are of increasing importance in modern drug discovery. Their inherent three-dimensionality offers access to novel chemical space, often leading to improved target selectivity and optimized physicochemical properties. 1-Oxa-7-azaspiro[4.5]decane hydrochloride features a unique spirocyclic scaffold combining a piperidine ring and an oxolane (tetrahydrofuran) ring. The piperidine moiety is a prevalent structural motif in numerous pharmaceuticals, while the oxolane ring can influence solubility and hydrogen bonding capabilities.
The hydrochloride salt form is typical for amine-containing drug candidates, enhancing stability and aqueous solubility. Accurate spectroscopic characterization is a cornerstone of chemical synthesis, providing unequivocal proof of structure and purity. This guide is designed to bridge the current data gap and empower researchers with a foundational understanding of the expected spectral behavior of this molecule.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectral data for 1-Oxa-7-azaspiro[4.5]decane hydrochloride. The predictions are grounded in the analysis of its constituent parts: a protonated piperidine ring and an oxolane ring, joined at a spirocyclic carbon.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Oxa-7-azaspiro[4.5]decane hydrochloride, the key structural features influencing its NMR spectra are the electron-withdrawing effects of the ether oxygen and the positively charged ammonium nitrogen.
Protonation of the nitrogen atom in the piperidine ring leads to a significant downfield shift (deshielding) of the adjacent protons (H-6 and H-8) compared to the neutral amine. The protons closer to the ether oxygen in the oxolane ring (H-2) will also be deshielded.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.85 | t | 2H | H-2 | Protons adjacent to the ether oxygen are deshielded. Expected to be a triplet due to coupling with H-3. |
| ~ 3.40 | m | 4H | H-6, H-8 | Protons adjacent to the protonated nitrogen are significantly deshielded. Complex multiplicity due to axial/equatorial environments and coupling. |
| ~ 2.05 | m | 2H | H-3 | Standard aliphatic chemical shift. Coupled to H-2. |
| ~ 1.90 | m | 4H | H-9, H-10 | Standard aliphatic chemical shift for protons on the piperidine ring. |
Note: The N-H protons (N⁺-H₂) will typically appear as a broad singlet, but its chemical shift is highly dependent on solvent and concentration. In D₂O, this signal will exchange and will not be observed.
The ¹³C NMR spectrum is predicted to show six distinct signals, as the molecule possesses a plane of symmetry through the spirocenter, C-O, and C-N bonds, making C-6/C-8, C-9/C-10, and C-2/C-4 equivalent.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 75.0 | C-5 | Spirocyclic carbon, deshielded by both the oxygen and nitrogen atoms. |
| ~ 68.0 | C-2, C-4 | Carbons adjacent to the ether oxygen are significantly deshielded. |
| ~ 45.0 | C-6, C-8 | Carbons adjacent to the protonated nitrogen are deshielded.[1][2] |
| ~ 28.0 | C-9, C-10 | Standard aliphatic chemical shift for piperidine ring carbons. |
| ~ 25.0 | C-3 | Standard aliphatic chemical shift for oxolane ring carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. For 1-Oxa-7-azaspiro[4.5]decane hydrochloride, the most characteristic signals will arise from the secondary ammonium ion (R₂NH₂⁺).
| Predicted Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2700-2400 | N-H Stretch (broad) | Secondary Ammonium | The N-H stretching vibration in ammonium salts appears as a broad, strong band at lower frequencies than in free amines due to the positive charge.[3][4] |
| 1620-1560 | N-H Bend (Asymmetric) | Secondary Ammonium | The asymmetric bending (scissoring) vibration of the R₂NH₂⁺ group is a characteristic feature of secondary amine salts.[4] |
| 2950-2850 | C-H Stretch | Aliphatic | Standard stretching vibrations for the CH₂ groups in the rings. |
| 1150-1050 | C-O-C Stretch | Cyclic Ether | A strong, characteristic band for the asymmetric C-O-C stretching vibration of the oxolane ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a hydrochloride salt, the analysis is typically performed on the free base after in-source dissociation or by using a soft ionization technique. The predicted data below pertains to the free base, 1-Oxa-7-azaspiro[4.5]decane (C₈H₁₅NO, M.W. = 141.21 g/mol ).
-
Expected Molecular Ion (M⁺): m/z = 141 (under Electron Ionization) or [M+H]⁺: m/z = 142 (under Electrospray Ionization).
-
Predicted Key Fragmentation Pathways: Fragmentation is expected to be directed by the two heteroatoms. Alpha-cleavage adjacent to the nitrogen is a common pathway for piperidine derivatives.[5][6]
-
Pathway A (Loss of C₂H₄O): Cleavage of the oxolane ring could lead to the loss of ethylene oxide (44 Da), resulting in a fragment at m/z = 97.
-
Pathway B (Alpha-Cleavage at Piperidine): Cleavage of the C-C bond adjacent to the nitrogen could lead to the formation of a stable iminium ion. For instance, cleavage of the C5-C6 bond could lead to ring opening and subsequent fragmentation. A prominent fragment is often observed at m/z = 84, corresponding to the piperidinyl iminium ion.
-
Pathway C (Retro-Diels-Alder type): Ring opening followed by fragmentation could also occur.
-
Experimental Protocols
To obtain high-quality spectral data for 1-Oxa-7-azaspiro[4.5]decane hydrochloride, the following standardized methodologies are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Apply solvent suppression techniques if the residual solvent peak obscures signals of interest.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS or DSS).
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal. This is the most common and convenient method.
-
Solid State (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or the KBr pellet.
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.
-
Instrumentation:
-
Electrospray Ionization (ESI): Use a mass spectrometer equipped with an ESI source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap). ESI is a soft ionization technique ideal for polar, non-volatile salts, and will likely show the protonated free base [M+H]⁺.
-
Electron Ionization (EI): For more detailed fragmentation information, a GC-MS with an EI source can be used, though this would require derivatization or analysis of the free base form.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 142) and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
-
Visualization of Key Structural and Analytical Relationships
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of 1-Oxa-7-azaspiro[4.5]decane hydrochloride with atom numbering used for the predictive NMR assignments.
Caption: Structure of 1-Oxa-7-azaspiro[4.5]decane cation.
Analytical Workflow
This workflow outlines the logical progression for the complete spectroscopic characterization of the title compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
While experimental data for 1-Oxa-7-azaspiro[4.5]decane hydrochloride remains to be published, a robust and scientifically grounded prediction of its NMR, IR, and MS spectra is possible through the analysis of its fundamental structural components. The protonated piperidine ring and the oxolane moiety each impart distinct and predictable features to the overall spectra. The deshielding effects of the heteroatoms are expected to be the dominant influence in the NMR spectra, while the ammonium group will provide the most characteristic signals in the IR spectrum. The fragmentation in the mass spectrum is anticipated to be driven by alpha-cleavage relative to the nitrogen atom. This guide, combining predictive data with detailed experimental protocols, serves as a vital resource for researchers, enabling them to anticipate spectral outcomes, design appropriate analytical experiments, and confidently interpret their results in the synthesis and development of novel spirocyclic molecules.
References
-
MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Retrieved from [Link]1]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.[2]
-
Eliel, E. L., Kandasamy, D., Yen, C.-y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.[7]
-
Wikipedia. (n.d.). Piperidine. Wikipedia. Retrieved from [Link]
-
Marion, L., & Edwards, O. E. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 29(5), 345-353.[3]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mid-IR Spectrum of NH 4 Cl. ResearchGate. Retrieved from [Link]
- Eliel, E. L., Kandasamy, D., Yen, C-Y., & Hargrave, K. D. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. J. Am. Chem. Soc.
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]6]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. Retrieved from [Link]
-
AIP Publishing. (1970). Infrared Investigation of Structural and Ordering Changes in Ammonium Chloride and Bromide. The Journal of Chemical Physics. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Water Content in THF Based on Chemical Shift Differences in Solution NMR. ResearchGate. Retrieved from [Link]
-
ScienceDirect. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ScienceDirect. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Retrieved from [Link]4]
-
Semantic Scholar. (n.d.). Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1- methylpiperidinium chlorides. Semantic Scholar. Retrieved from [Link]]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]]
-
ACS Publications. (n.d.). Carbon-13 NMR chemical shifts and the microstructure of polymers. ACS Publications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Retrieved from [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral... ResearchGate. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). NP-MRD. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
